molecular formula C28H31NO5 B1248959 Hirsutellone C

Hirsutellone C

Cat. No.: B1248959
M. Wt: 461.5 g/mol
InChI Key: IACNHKNLBOBPTL-OQCXHUOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (1R,3S,4S,7S,8S,10R,13R,14S,21R,22R,28S)-4-ethenyl-21-hydroxy-10-methyl-15,23-dioxa-25-azaheptacyclo[19.2.2.216,19.13,7.01,22.08,13.014,28]octacosa-5,16(27),17,19(26)-tetraene-2,24-dione is a complex organic molecule characterized by its intricate heptacyclic structure

Scientific Research Applications

(1R,3S,4S,7S,8S,10R,13R,14S,21R,22R,28S)-4-ethenyl-21-hydroxy-10-methyl-15,23-dioxa-25-azaheptacyclo[19.2.2.216,19.13,7.01,22.08,13.014,28]octacosa-5,16(27),17,19(26)-tetraene-2,24-dione has diverse applications in scientific research:

  • Chemistry : Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
  • Biology : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
  • Medicine : Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress and inflammation.
  • Industry : Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S,4S,7S,8S,10R,13R,14S,21R,22R,28S)-4-ethenyl-21-hydroxy-10-methyl-15,23-dioxa-25-azaheptacyclo[19.2.2.216,19.13,7.01,22.08,13.014,28]octacosa-5,16(27),17,19(26)-tetraene-2,24-dione typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, followed by cyclization and functional group modifications. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure selective reactions at specific sites.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like chromatography and crystallization are crucial to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (1R,3S,4S,7S,8S,10R,13R,14S,21R,22R,28S)-4-ethenyl-21-hydroxy-10-methyl-15,23-dioxa-25-azaheptacyclo[19.2.2.216,19.13,7.01,22.08,13.014,28]octacosa-5,16(27),17,19(26)-tetraene-2,24-dione undergoes various chemical reactions, including:

  • Oxidation : Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).
  • Reduction : Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride (NaBH4).
  • Substitution : Nucleophilic substitution reactions at specific sites, facilitated by reagents like alkyl halides.
Common Reagents and Conditions:
  • Oxidizing Agents : PCC, KMnO4 (Potassium permanganate)
  • Reducing Agents : NaBH4, LiAlH4 (Lithium aluminium hydride)
  • Nucleophiles : Alkyl halides, Grignard reagents

Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of hydroxyl groups results in ketones or aldehydes, while reduction of carbonyl groups yields alcohols.

Mechanism of Action

The mechanism of action of (1R,3S,4S,7S,8S,10R,13R,14S,21R,22R,28S)-4-ethenyl-21-hydroxy-10-methyl-15,23-dioxa-25-azaheptacyclo[19.2.2.216,19.13,7.01,22.08,13.014,28]octacosa-5,16(27),17,19(26)-tetraene-2,24-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: The uniqueness of (1R,3S,4S,7S,8S,10R,13R,14S,21R,22R,28S)-4-ethenyl-21-hydroxy-10-methyl-15,23-dioxa-25-azaheptacyclo[19.2.2.216,19.13,7.01,22.08,13.014,28]octacosa-5,16(27),17,19(26)-tetraene-2,24-dione lies in its complex heptacyclic structure and multiple stereocenters, which contribute to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C28H31NO5

Molecular Weight

461.5 g/mol

IUPAC Name

(1R,3S,4S,7S,8S,10R,13R,14S,21R,22R,28S)-4-ethenyl-21-hydroxy-10-methyl-15,23-dioxa-25-azaheptacyclo[19.2.2.216,19.13,7.01,22.08,13.014,28]octacosa-5,16(27),17,19(26)-tetraene-2,24-dione

InChI

InChI=1S/C28H31NO5/c1-3-16-7-11-18-20-12-14(2)4-10-19(20)23-22(18)21(16)24(30)28-25(34-28)27(32,29-26(28)31)13-15-5-8-17(33-23)9-6-15/h3,5-9,11,14,16,18-23,25,32H,1,4,10,12-13H2,2H3,(H,29,31)/t14-,16+,18+,19-,20+,21+,22+,23+,25+,27-,28+/m1/s1

InChI Key

IACNHKNLBOBPTL-OQCXHUOZSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@H](C1)[C@@H]3C=C[C@@H]([C@H]4[C@H]3[C@H]2OC5=CC=C(C[C@]6([C@H]7[C@](C4=O)(O7)C(=O)N6)O)C=C5)C=C

Canonical SMILES

CC1CCC2C(C1)C3C=CC(C4C3C2OC5=CC=C(CC6(C7C(C4=O)(O7)C(=O)N6)O)C=C5)C=C

Synonyms

hirsutellone C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hirsutellone C
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